tert-Butyl (2S,4S)-2-(5-chloro-3-(3-fluorophenyl)-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-fluoropyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (2S,4S)-2-(5-chloro-3-(3-fluorophenyl)-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-fluoropyrrolidine-1-carboxylate: is a complex organic compound that belongs to the class of pyrrolidine carboxylates This compound is characterized by its unique structure, which includes a pyrrolo[2,1-f][1,2,4]triazin-2-yl moiety, a fluorophenyl group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S,4S)-2-(5-chloro-3-(3-fluorophenyl)-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-fluoropyrrolidine-1-carboxylate typically involves multi-step organic synthesis. The process may start with the preparation of the pyrrolo[2,1-f][1,2,4]triazin-2-yl core, followed by the introduction of the fluorophenyl and chloro groups. The final step often involves the esterification of the carboxylate group with tert-butyl alcohol under acidic or basic conditions.
Industrial Production Methods
Industrial production of such compounds may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment, high-throughput screening, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2S,4S)-2-(5-chloro-3-(3-fluorophenyl)-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-fluoropyrrolidine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Halogen atoms like chlorine and fluorine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group in place of a halogen atom.
Scientific Research Applications
tert-Butyl (2S,4S)-2-(5-chloro-3-(3-fluorophenyl)-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-fluoropyrrolidine-1-carboxylate:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of tert-Butyl (2S,4S)-2-(5-chloro-3-(3-fluorophenyl)-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Similar compounds include those with variations in the halogen atoms or the ester group.
tert-Butyl (2S,4S)-2-(5-chloro-3-(3-fluorophenyl)-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-fluoropyrrolidine-1-carboxylate: can be compared with other pyrrolidine carboxylates and pyrrolo[2,1-f][1,2,4]triazin-2-yl derivatives.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C21H21ClF2N4O3 |
---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
tert-butyl (2S,4S)-2-[5-chloro-3-(3-fluorophenyl)-4-oxopyrrolo[2,1-f][1,2,4]triazin-2-yl]-4-fluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C21H21ClF2N4O3/c1-21(2,3)31-20(30)26-11-13(24)10-16(26)18-25-27-8-7-15(22)17(27)19(29)28(18)14-6-4-5-12(23)9-14/h4-9,13,16H,10-11H2,1-3H3/t13-,16-/m0/s1 |
InChI Key |
WFACJOQBCSMXFT-BBRMVZONSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C2=NN3C=CC(=C3C(=O)N2C4=CC(=CC=C4)F)Cl)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C2=NN3C=CC(=C3C(=O)N2C4=CC(=CC=C4)F)Cl)F |
Origin of Product |
United States |
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